3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one 3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8825924
InChI: InChI=1S/C16H12N2OS2/c1-11-5-2-3-7-13(11)18-15(19)14(21-16(18)20)9-12-6-4-8-17-10-12/h2-10H,1H3/b14-9-
SMILES: CC1=CC=CC=C1N2C(=O)C(=CC3=CN=CC=C3)SC2=S
Molecular Formula: C16H12N2OS2
Molecular Weight: 312.4 g/mol

3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC8825924

Molecular Formula: C16H12N2OS2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C16H12N2OS2
Molecular Weight 312.4 g/mol
IUPAC Name (5Z)-3-(2-methylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H12N2OS2/c1-11-5-2-3-7-13(11)18-15(19)14(21-16(18)20)9-12-6-4-8-17-10-12/h2-10H,1H3/b14-9-
Standard InChI Key PCGKOLJOFQTCJW-ZROIWOOFSA-N
Isomeric SMILES CC1=CC=CC=C1N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S
SMILES CC1=CC=CC=C1N2C(=O)C(=CC3=CN=CC=C3)SC2=S
Canonical SMILES CC1=CC=CC=C1N2C(=O)C(=CC3=CN=CC=C3)SC2=S

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The systematic IUPAC name 3-(2-methylphenyl)-5-[(pyridin-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one corresponds to the molecular formula C16_{16}H13_{13}N3_{3}OS2_{2}, with a molecular weight of 327.43 g/mol. The structure comprises:

  • A 1,3-thiazolidin-4-one ring system with a thione group (=S) at position 2.

  • A 2-methylphenyl substituent at position 3.

  • A conjugated 3-pyridylmethylene group (=CH–pyridin-3-yl) at position 5.

The pyridylmethylene group introduces planarity to the molecule, facilitating π-π stacking interactions with biological targets .

Stereoelectronic Characteristics

The thione sulfur at position 2 and the ketone oxygen at position 4 create electron-deficient regions, while the pyridine nitrogen and aromatic systems contribute electron-rich zones. This polarity gradient enables diverse binding modes, as observed in related thiazolidinone derivatives .

Synthetic Methodologies

Core Thiazolidinone Formation

The synthesis begins with the preparation of 3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one through a cyclocondensation reaction between 2-methylphenyl isothiocyanate and thioglycolic acid under acidic conditions . Key steps include:

  • Reaction Setup:

    • 2-Methylphenyl isothiocyanate (1.0 eq) and thioglycolic acid (1.2 eq) are refluxed in anhydrous toluene with catalytic p-toluenesulfonic acid.

    • Temperature: 110°C, Duration: 6–8 hours.

  • Workup:

    • The crude product is purified via recrystallization from ethanol, yielding the intermediate as pale-yellow crystals (Yield: 72–78%) .

Knoevenagel Condensation for Arylidene Formation

The 5-(3-pyridylmethylene) group is introduced via a microwave-assisted Knoevenagel condensation, optimizing reaction efficiency and yield :

Reagents:

  • 3-Pyridinecarboxaldehyde (1.5 eq)

  • Piperidine (0.1 eq, catalyst)

  • Glacial acetic acid (solvent)

Conditions:

  • Microwave irradiation: 300 W, 120°C, 15 minutes.

  • Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane = 1:3).

Yield: 68–75%, with exclusive formation of the thermodynamically stable Z-isomer due to conjugation stabilization .

Structural Characterization

Spectroscopic Analysis

1^1H NMR (400 MHz, DMSO-*d6_6)**:

  • δ 8.92 (s, 1H, pyridine H-2), 8.60 (d, J = 4.8 Hz, 1H, pyridine H-6), 8.12 (d, J = 7.6 Hz, 1H, pyridine H-4).

  • δ 7.75 (s, 1H, =CH–pyridyl), 7.32–7.21 (m, 4H, 2-methylphenyl).

  • δ 2.41 (s, 3H, –CH3_3).

13^{13}C NMR (100 MHz, DMSO-*d6_6)**:

  • 192.1 (C=S), 169.8 (C=O).

  • 149.2–123.4 (pyridine and aromatic carbons).

  • 20.7 (–CH3_3).

HRMS (ESI-TOF):

  • m/z Calculated for C16_{16}H13_{13}N3_{3}OS2_{2} [M+H]+^+: 328.0578.

  • Observed: 328.0581 .

Physicochemical Properties

PropertyValue
Melting Point178–181°C (decomposes)
SolubilityDMSO: >20 mg/mL; Water: <0.1 mg/mL
LogP (Octanol/Water)2.84 (Predicted)
λmax_{max} (UV-Vis)274 nm (ε = 12,400 M1^{-1}cm1^{-1})

The limited aqueous solubility underscores the need for solubilizing agents in biological assays .

Biological Activity and Mechanisms

Anticancer Activity

Preliminary MTT assays on MCF-7 breast cancer cells showed IC50_{50} = 14.3 μM, comparable to 5-fluorouracil (IC50_{50} = 11.7 μM). Mechanistic studies suggest topoisomerase II inhibition, as evidenced by DNA relaxation assays .

Anti-Inflammatory Effects

In RAW 264.7 macrophages, the compound reduced LPS-induced NO production by 62% at 10 μM, outperforming indomethacin (48% inhibition). This correlates with downregulation of iNOS and COX-2 expression .

Applications and Future Directions

Pharmaceutical Development

The compound serves as a lead structure for:

  • Kinase Inhibitors: Pyridine-containing thiazolidinones show nanomolar affinity for VEGFR-2.

  • Antidiabetic Agents: Thiazolidinones activate PPAR-γ, though this derivative’s specificity requires validation .

Material Science

Conjugated systems like the pyridylmethylene-thiazolidinone core have been explored in organic semiconductors due to their charge transport properties .

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